molecular formula C16H22N2O2 B13457287 (4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester

(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester

Cat. No.: B13457287
M. Wt: 274.36 g/mol
InChI Key: IGUAZWDLXURGFT-UHFFFAOYSA-N
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Description

Benzyl N-{4-aminobicyclo[222]octan-1-yl}carbamate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate typically involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines in a one-pot reaction. This process yields 4-aminobicyclo[2.2.2]octan-2-ones, which are then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot reaction method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and other proteins in a manner similar to other bicyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate
  • Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

Uniqueness

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate is unique due to its specific functional groups and the benzyl moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C16H22N2O2/c17-15-6-9-16(10-7-15,11-8-15)18-14(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12,17H2,(H,18,19)

InChI Key

IGUAZWDLXURGFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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